N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-5-4-6-16(11-14)30(26,27)24-17-12-15(7-8-19(17)28-2)18-13-25-20(22-18)9-10-21(23-25)29-3/h4-13,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSIBMNWLWPVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 388.427 g/mol
- Functional Groups : Methoxy groups, a sulfonamide moiety, and an imidazo[1,2-b]pyridazine core.
This unique arrangement of functional groups is believed to influence its reactivity and interaction with biological targets.
The primary biological activity of this compound is associated with its ability to inhibit the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth and proliferation. The compound has been shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of key proteins such as AKT and S6, indicating its potential as an anticancer therapeutic agent .
Inhibition of Protein Kinases
Research indicates that compounds within the imidazo[1,2-b]pyridazine class can interact with various protein kinases involved in cancer progression. This compound specifically exhibits inhibitory effects on kinases related to tumorigenesis .
Antitumor Activity
In preclinical studies, this compound demonstrated significant antitumor activity in various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HCC827 | 6.26 | High potency in 2D assays |
| NCI-H358 | 6.48 | Comparable activity in 3D assays |
These results suggest that this compound may effectively inhibit cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the methoxy groups and the sulfonamide moiety significantly impact the biological activity of the compound. For example, variations in the substitution pattern on the imidazo[1,2-b]pyridazine core can enhance or diminish its potency against specific targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The condensation of 2-amino derivatives with appropriate sulfonyl chlorides.
- Reactivity : The compound can undergo oxidation to form sulfoxides or sulfones under specific conditions.
- Substitution Reactions : The methoxy groups can be substituted with other functional groups using nucleophiles.
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other imidazo[1,2-b]pyridazin derivatives, particularly in the heterocyclic core. Key differences arise in substituent groups, which influence physicochemical properties and biological activity. Below is a comparative analysis based on available
Key Findings from Structural Comparisons
Functional Group Variations: The sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with target proteins compared to the urea in BF37766 . Urea groups, while also capable of H-bonding, are less acidic and may exhibit different binding kinetics.
Methoxy Substitutions: Both the target compound and BF37766 feature methoxy groups on the phenyl ring, which likely improve solubility compared to non-polar substituents. However, excessive methoxy groups may reduce metabolic stability due to oxidative demethylation pathways.
Heterocyclic Core Modifications :
- The imidazo[1,2-b]pyridazin core is conserved across analogs, suggesting a shared mechanism of action, such as ATP-binding pocket inhibition in kinases. Substituent variations (e.g., fluorination in ) may fine-tune selectivity for specific isoforms.
Hypothetical Pharmacological Profiles
- Target Compound : Predicted to exhibit moderate solubility (due to methoxy groups) and intermediate metabolic stability. The sulfonamide group may enhance binding to serine/threonine kinases or proteases.
- BF37766 : The urea linker might reduce off-target interactions but limit bioavailability due to higher rigidity.
- Pivalamide Derivative : Increased lipophilicity could enhance CNS penetration but raise toxicity concerns.
Preparation Methods
Bromination of Imidazo[1,2-b]Pyridazine
The synthesis begins with bromination of imidazo[1,2-b]pyridazine to introduce a halogen for subsequent functionalization. N-Bromosuccinimide (NBS) in chloroform with 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator is the most efficient method, achieving yields up to 89%. Reaction conditions vary:
- Reflux (40–45°C, 5–6 hours) : Optimal for complete conversion, with 10% sodium bisulfite quenching excess NBS.
- Room-temperature bromine in acetic acid : Lower yields (36%) due to side reactions.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| NBS | Chloroform | AIBN | 40–45°C | 5–6h | 89% | |
| NBS | Chloroform | None | Reflux | 2h | 75% | |
| Bromine | Acetic acid | None | 20°C | 1h | 36% |
Methoxy Group Introduction
The brominated intermediate undergoes nucleophilic substitution with sodium methoxide in polar aprotic solvents (e.g., DMF, 80–100°C). Alternatively, Ullmann-type coupling with copper(I) catalysts enables methoxy installation at the 6-position.
Construction of the 2-Methoxy-5-Substituted Phenyl Intermediate
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling links the imidazo[1,2-b]pyridazine to the phenyl ring. The 5-bromo-2-methoxyaniline derivative reacts with the 2-boronic ester of 6-methoxyimidazo[1,2-b]pyridazine under conditions adapted from patent WO2021074138A1:
Nitration and Reduction
Alternative routes involve nitration of 2-methoxyphenol followed by reduction to the aniline. Nitric acid/sulfuric acid at 0°C introduces nitro groups, while H₂/Pd-C reduces them to amines.
Sulfonamide Formation
Reaction with 3-Methylbenzenesulfonyl Chloride
The aniline intermediate reacts with 3-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 4h). Quenching with ice water and extraction yields the crude product, purified via recrystallization (ethanol/water).
Critical Parameters :
- Molar ratio (1:1.2) : Excess sulfonyl chloride ensures complete conversion.
- Low temperature : Minimizes sulfonation of methoxy groups.
Integrated Synthetic Pathway
Stepwise Procedure
Yield Optimization
- Radical bromination with NBS/AIBN maximizes halogenation efficiency.
- Anhydrous conditions during sulfonylation prevent hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
NBS/AIBN ensures selective bromination at the 3-position, avoiding di-substitution.
Sulfonamide Hydrolysis
Stoichiometric triethylamine neutralizes HCl, preserving sulfonamide integrity.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions:
Imidazo[1,2-b]pyridazine Core Formation : Cyclocondensation of substituted pyridazines with ketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF) .
Sulfonamide Coupling : Reaction of the core intermediate with 3-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) .
Key Optimization Factors : Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 for sulfonylation) .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm sulfonamide linkage (e.g., singlet for methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 470.14) .
- Infrared (IR) Spectroscopy : Peaks for sulfonamide (-SO-NH-) at ~1350 cm and ~1150 cm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for imidazo-pyridazine formation; DCM for sulfonylation .
- Catalyst Use : Additives like sodium acetate or Pd catalysts for Suzuki-Miyaura coupling (if applicable) .
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
Example Data :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 95 |
| DCM | 72 | 98 |
Q. How can structural contradictions between NMR and X-ray crystallography data be resolved?
- Methodological Answer :
- CCP4 Suite : Use REFMAC5 for crystallographic refinement to resolve electron density mismatches (e.g., methoxy group orientation) .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G**) to validate tautomeric forms .
- Cross-Validation : Overlay crystallographic data (CIF files) with NMR-derived 3D structures in PyMOL .
Q. What strategies are used to assess kinase inhibition activity and SAR?
- Methodological Answer :
- In Vitro Assays : ATP-competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) against kinases like CDK2 or Aurora A .
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge residues) .
Key SAR Findings : - Methoxy groups at positions 2 and 6 enhance selectivity by reducing steric hindrance .
- 3-Methylbenzenesulfonamide improves solubility via hydrophobic interactions .
Q. How to address conflicting bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC values in ≥3 cell lines (e.g., HEK293, HeLa) to assess reproducibility .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
- Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation .
Data Analysis & Technical Challenges
Q. How to interpret thermal stability data from DSC/TGA for formulation studies?
- Methodological Answer :
- DSC Peaks : Endothermic events at 180–200°C indicate melting; exothermic peaks >250°C suggest decomposition .
- TGA Weight Loss : <2% weight loss below 150°C confirms low solvent residue .
Example Data :
| Technique | Melting Point (°C) | Decomposition Temp (°C) |
|---|---|---|
| DSC | 192 | 265 |
| TGA | - | 270 (5% weight loss) |
Q. What computational methods predict metabolic pathways for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
